

Synthesis of Louisianin C from 3,5-Dibromopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Louisianin C*

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Abstract

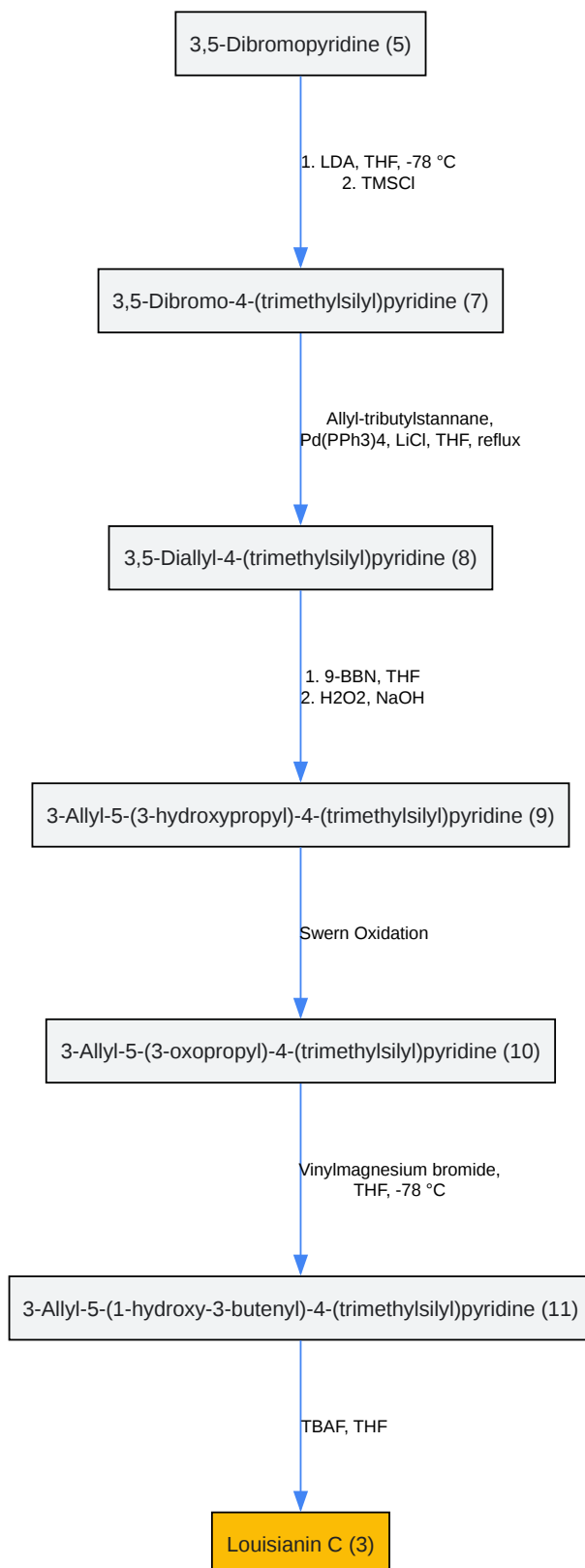
This document provides detailed application notes and experimental protocols for the total synthesis of **Louisianin C**, a naturally occurring pyridine alkaloid, commencing from the commercially available starting material, 3,5-dibromopyridine. The synthesis is accomplished in six steps with an overall yield of 11%.^{[1][2][3]} A key transformation in this synthetic route is a fluoride-induced desilylation-cyclization reaction to construct the core structure of the target molecule.^{[1][2][3]} This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry interested in the preparation of **Louisianin C** and its analogs for further biological evaluation.

Introduction

The Louisianins are a family of alkaloids isolated from a species of *Streptomyces*.^[3] **Louisianin C**, in particular, has garnered interest due to its unique 3,4,5-trisubstituted pyridine scaffold. This document outlines the first total synthesis of **Louisianin C** as reported by Kelly and coworkers.^[3] The synthetic strategy employs a sequence of ortho-lithiation, silylation, palladium-catalyzed allylation, hydroboration-oxidation, Swern oxidation, and a final fluoride-mediated cyclization.

Synthesis Pathway

The overall synthetic pathway for **Louisianin C** from 3,5-dibromopyridine is depicted below.



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Caption: Overall synthetic scheme for **Louisianin C**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine (7)

A solution of 3,5-dibromopyridine (2.00 g, 8.44 mmol) in dry tetrahydrofuran (THF, 67 mL) is added via cannula over 30 minutes to a stirred solution of lithium diisopropylamide (LDA) at -78 °C.[3] The LDA solution is prepared by adding 2.5 M n-butyllithium in hexanes (3.4 mL, 8.6 mmol) to diisopropylamine (1.21 mL, 8.61 mmol) in THF (50 mL) at -78 °C and stirring for 5 minutes.[3] After the addition of the dibromopyridine solution, the reaction mixture is stirred for an additional 5 minutes, after which trimethylsilyl chloride (1.50 mL, 11.8 mmol) is added in one portion.[3] The reaction is monitored by thin-layer chromatography (TLC). After 25 minutes, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and allowed to warm to room temperature. The mixture is extracted twice with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

Step 2: Synthesis of 3,5-Diallyl-4-(trimethylsilyl)pyridine (8)

To a solution of 3,5-dibromo-4-(trimethylsilyl)pyridine (7) (2.19 g, 7.08 mmol) in dry THF (70 mL) is added tetrakis(triphenylphosphine)palladium(0) (818 mg, 0.708 mmol) and lithium chloride (890 mg, 21.2 mmol).[3] Allyltributylstannane (5.5 mL, 17.7 mmol) is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After 2 hours, the reaction is complete. The mixture is cooled to room temperature, and 1 M aqueous potassium fluoride (30 mL) is added. The resulting mixture is stirred for 30 minutes and then filtered through Celite. The filtrate is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.[3]

Step 3: Synthesis of 3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9)

To a stirred solution of 3,5-diallyl-4-(trimethylsilyl)pyridine (8) (2.60 g, 11.2 mmol) in THF (112 mL) at 0 °C under a nitrogen atmosphere, boron trifluoride diethyl etherate (1.42 mL, 11.2 mmol) is added dropwise over 5 minutes.[3] A 0.50 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (27 mL, 14 mmol) is then added dropwise at room temperature over 15 minutes. The mixture is stirred overnight (15 hours).[3] The reaction is then cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (11.2 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (11.2 mL). The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography.[3]

Step 4: Synthesis of 3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10)

A solution of dimethyl sulfoxide (DMSO, 0.44 mL, 6.2 mmol) in dichloromethane (5 mL) is added to a solution of oxalyl chloride (0.27 mL, 3.1 mmol) in dichloromethane (10 mL) at -78 °C. After stirring for 15 minutes, a solution of 3-allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9) (650 mg, 2.61 mmol) in dichloromethane (5 mL) is added dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (1.8 mL, 13 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Water (20 mL) is added, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude aldehyde.[3]

Step 5: Synthesis of 3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11)

To a solution of the crude aldehyde (10) in dry THF (25 mL) at -78 °C is added vinylmagnesium bromide (1.0 M in THF, 3.9 mL, 3.9 mmol) dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride (10 mL) and allowed to warm to room temperature. The mixture is extracted three times with diethyl ether. The

combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.[3]

Step 6: Synthesis of Louisianin C (3)

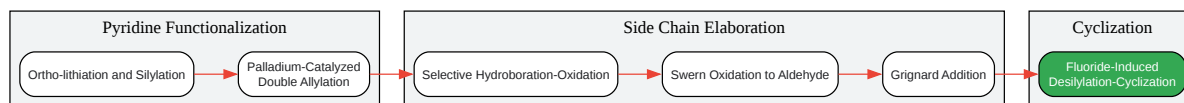
To a solution of the crude alcohol (11) in THF (25 mL) is added tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.9 mL, 3.9 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford **Louisianin C**. [3]

Quantitative Data Summary

Step	Product	Starting Material	Reagents	Yield (%)
1	3,5-Dibromo-4-(trimethylsilyl)pyridine (7)	3,5-Dibromopyridine (5)	1. LDA, THF, -78 °C; 2. TMSCl	83
2	3,5-Diallyl-4-(trimethylsilyl)pyridine (8)	3,5-Dibromo-4-(trimethylsilyl)pyridine (7)	Allyltributylstannane, Pd(PPh ₃) ₄ , LiCl, THF	96
3	3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9)	3,5-Diallyl-4-(trimethylsilyl)pyridine (8)	1. 9-BBN, THF; 2. H ₂ O ₂ , NaOH	65
4	3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10)	3-Allyl-5-(3-hydroxypropyl)-4-(trimethylsilyl)pyridine (9)	(COCl) ₂ , DMSO, Et ₃ N	Not isolated
5	3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11)	3-Allyl-5-(3-oxopropyl)-4-(trimethylsilyl)pyridine (10)	Vinylmagnesium bromide, THF	Not isolated
6	Louisianin C (3)	3-Allyl-5-(1-hydroxy-3-butenyl)-4-(trimethylsilyl)pyridine (11)	TBAF, THF	21 (over 3 steps)
Overall	Louisianin C (3)	3,5-Dibromopyridine (5)	-	11

Logical Workflow for Key Steps

The following diagram illustrates the logical progression of the key chemical transformations.



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Caption: Logical workflow of the **Louisianin C** synthesis.

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- To cite this document: BenchChem. [Synthesis of Louisianin C from 3,5-Dibromopyridine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240935#louisianin-c-synthesis-from-3-5-dibromopyridine]

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